molecular formula C24H32O4 B133115 5-Hydroxydrospirenone CAS No. 197721-70-3

5-Hydroxydrospirenone

カタログ番号 B133115
CAS番号: 197721-70-3
分子量: 384.5 g/mol
InChIキー: RQANBDIXNMIXPA-DHHRPGCOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxydrospirenone is a derivative of Drospirenone . Drospirenone is a synthetic progestin commonly found in oral contraceptive pills for the prevention of pregnancy and other conditions . It is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) .


Molecular Structure Analysis

5-Hydroxydrospirenone has a molecular formula of C24H32O4 . Its molecular weight is 384.5 g/mol . The IUPAC name is (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro [hexacyclo [9.8.0.0 2,4 .0 5,10 .0 14,19 .0 16,18 ]nonadecane-15,5’-oxolane]-2’,7-dione .


Physical And Chemical Properties Analysis

5-Hydroxydrospirenone has a molecular weight of 384.5 g/mol . The molecular formula is C24H32O4 . The IUPAC name is (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro [hexacyclo [9.8.0.0 2,4 .0 5,10 .0 14,19 .0 16,18 ]nonadecane-15,5’-oxolane]-2’,7-dione .

Relevant Papers

  • A paper titled “Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen” discusses the pharmacological properties of drospirenone, the impact of the different formulations on metabolic and laboratory parameters, and the resulting clinical implications .
  • Another paper titled “Drospirenone‐containing oral contraceptive pills and the risk of venous and arterial thrombosis: a systematic review” suggests that drospirenone-containing OCP use is associated with a higher risk for VTE than both no OCP use and levonorgestrel-containing OCP use .
  • A paper titled “Estetrol/Drospirenone: A Review in Oral Contraception” discusses the use of drospirenone in combination with estetrol as an oral contraceptive for the prevention of pregnancy .

科学的研究の応用

Oral Contraception

5-Hydroxydrospirenone, like its parent compound drospirenone, is used in combination with ethinyl estradiol or estetrol as an oral contraceptive to prevent pregnancy . It provides effective birth control by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining.

Acne Treatment

In addition to its contraceptive effects, 5-Hydroxydrospirenone is used to control acne. It is often combined with estrogens to manage moderate acne vulgaris . The compound’s anti-androgenic properties contribute to its effectiveness in treating acne.

Premenstrual Dysphoric Disorder (PMDD)

PMDD is a severe form of premenstrual syndrome (PMS) characterized by mood swings, irritability, and physical symptoms. 5-Hydroxydrospirenone, when combined with estrogens, helps alleviate PMDD symptoms by regulating hormonal fluctuations .

Menopause-Associated Symptoms

The combination of 5-Hydroxydrospirenone with estrogens is approved for treating menopause-associated symptoms. These symptoms include vasomotor symptoms (hot flashes, night sweats) and vulvovaginal atrophy. The compound’s hormonal effects provide relief for menopausal women .

Cardiovascular Research

While not directly related to 5-Hydroxydrospirenone, research on its parent compound, drospirenone, has explored cardiovascular effects. Some studies have suggested a potential link between drospirenone-containing contraceptives and venous thromboembolism (VTE). However, the overall risk remains lower than during pregnancy or the postpartum period .

Endocrine and Reproductive Health Studies

Researchers investigate 5-Hydroxydrospirenone’s impact on endocrine function and reproductive health. Its anti-androgenic properties make it relevant for conditions such as polycystic ovary syndrome (PCOS) and hirsutism. Further studies explore its effects on hormone regulation and fertility .

作用機序

Target of Action

5-Hydroxydrospirenone, like its parent compound drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) , acting as an agonist . This receptor is the biological target of progestogens like progesterone . Additionally, it has antimineralocorticoid and antiandrogenic activity . It also acts as an antagonist of the androgen receptor (AR) .

Mode of Action

5-Hydroxydrospirenone, in combination with ethinyl estradiol, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) , thereby preventing ovulation . This is the primary mechanism by which it prevents pregnancy. Other changes induced by this drug that may aid in the prevention of pregnancy include alterations in cervical mucus consistency, which hinders sperm movement .

Biochemical Pathways

It is known that by coupling to gαi, gαq/11, or gαs, the 5-ht receptors are able to exert their influence on several biochemical pathways that are much further downstream .

Pharmacokinetics

The oral bioavailability of drospirenone is between 66 and 85% . Peak levels occur 1 to 6 hours after an oral dose . It is metabolized in the liver, mostly via CYP450-independent mechanisms (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The metabolites include drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life is 25–33 hours , and it is excreted in urine and feces .

Result of Action

The primary result of 5-Hydroxydrospirenone’s action is the prevention of pregnancy . In addition to its contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . It has also been approved for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .

Action Environment

The action of 5-Hydroxydrospirenone can be influenced by various environmental factors. For instance, the risk of venous thromboembolism associated with its use has been a subject of widespread safety concern . The fda concluded that the increase in the risk of thromboembolism resulting from the use of drospirenone remains unclear, as studies regarding this risk are conflicting . The FDA has mentioned that the increased risk of venous thromboembolism with oral contraceptives such as drospirenone exists but remains lower than the risk of this condition during pregnancy and during the postpartum period .

特性

IUPAC Name

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANBDIXNMIXPA-DHHRPGCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173470
Record name 5-Hydroxydrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxydrospirenone

CAS RN

197721-70-3
Record name (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197721-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydrospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197721703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydrospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYDROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC1T1MJ4XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。